Class-Level Topoisomerase IIα Inhibitory Potency Benchmarking Against Etoposide
While direct data for this specific compound is not available, the imidazo[4,5-b]phenazine class demonstrates potent dual topoisomerase I/IIα inhibition. Representative derivatives such as compound 4f and 4g achieved Topo IIα IC50 values of 26.74 µM and 22.72 µM, respectively, which are comparable to the clinical drug etoposide (IC50 = 20.52 µM) [1]. This suggests that the unique substitution pattern on the target compound could be rationally modified from this baseline to fine-tune potency and selectivity.
| Evidence Dimension | Topoisomerase IIα inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; class representative compound 4f IC50 = 26.74 µM; 4g IC50 = 22.72 µM |
| Comparator Or Baseline | Etoposide IC50 = 20.52 µM |
| Quantified Difference | Class compounds show comparable potency to etoposide (1.3- to 1.1-fold difference) |
| Conditions | In vitro Topo IIα inhibition assay |
Why This Matters
For researchers procuring a compound for topoisomerase inhibition studies, this class-level evidence positions imidazo[4,5-b]phenazines as credible alternatives to etoposide, with the specific compound's substituent offering a handle to potentially overcome etoposide resistance.
- [1] Ghannam, I. A. Y.; El Kerdawy, A.; Abdel-Mohsen, H. Imidazo[4,5-b]phenazines as Dual Topoisomerase I/IIα Inhibitors: Design, Synthesis, Biological Evaluation and Molecular Docking. Egyptian Journal of Chemistry 2022, 65 (131), 0-0. DOI: 10.21608/ejchem.2022.153575.6668. View Source
